tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-ylmethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-4-8-18(9-5-14)12-13-6-10-20-11-7-13/h13-14H,4-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOFRHMPZBSNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through a nucleophilic substitution reaction.
Attachment of the tert-Butyl Carbamate Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous tert-butyl piperidinylcarbamate derivatives, highlighting key differences in substituents, molecular properties, and applications.
Structural and Molecular Comparisons
Key Findings and Functional Insights
Substituent Effects on Bioactivity: The tetrahydro-2H-pyran-4-ylmethyl group in the parent compound enhances solubility and conformational flexibility compared to rigid aromatic substituents (e.g., 4-cyanobenzoyl) .
Synthetic Utility: Compounds with bromopyridinylmethyl or ethylsulfonyl groups serve as versatile intermediates for Suzuki-Miyaura coupling or sulfonamide-based drug development . The Boc-protected piperidin-4-ylmethyl derivative (CAS 220032-43-9) is preferred in peptide mimetics due to its dual piperidine rings, which mimic proteinogenic side chains .
Thermodynamic and Stability Profiles :
- Sulfonyl-containing analogs (e.g., ethylsulfonyl) demonstrate superior metabolic stability compared to carbamate or benzoyl derivatives, as sulfonamides resist enzymatic hydrolysis .
- The tetrahydro-2H-pyran moiety in the parent compound may reduce crystallinity, aiding solubility in polar solvents like THF or DMSO .
Research Trends and Patent Analysis
- JAK1 Inhibitors : The parent compound is a key intermediate in synthesizing pyrrolopyrimidine-based JAK1 inhibitors, as shown in European patent applications (Steps 3–6, ).
Biological Activity
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate, also known by its CAS number 935696-99-4, is a complex organic compound notable for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H32N2O3. The structure features:
- A tert-butyl group .
- A tetrahydro-2H-pyran ring .
- A piperidine ring .
This unique combination of functional groups contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Specific pathways involved depend on the context of its application, such as in medicinal chemistry or biological research.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play a role in various diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties : There is evidence indicating that similar compounds exhibit antimicrobial activity against Gram-positive bacteria, suggesting potential for further exploration in this area.
Study on Enzyme Inhibition
A study published in Pharmaceutical Research evaluated the inhibition of NLRP3 inflammasome activity by derivatives related to this compound. The results indicated that modifications to the piperidine scaffold could enhance inhibitory activity against NLRP3-dependent IL-1β release in THP-1 cells (a human monocytic cell line) . This suggests a pathway through which the compound may exert anti-inflammatory effects.
Neuroprotective Effects
In another study focusing on neurodegenerative diseases, compounds structurally similar to this compound were shown to reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides . These findings highlight the potential for developing neuroprotective agents based on this chemical structure.
Comparative Analysis with Similar Compounds
A comparative analysis can be made with similar compounds such as tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. While both compounds share a piperidine structure, they differ in their substituents and functional groups, which may influence their biological activities and mechanisms of action.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| tert-butyl 1-[...]-carbamate | C17H32N2O3 | Enzyme inhibition, neuroprotection |
| tert-butyl 4-(piperidin... | C16H26N2O2 | Antimicrobial activity |
Q & A
Basic: What are the standard synthetic routes for tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate?
The synthesis typically involves sequential carbamation and coupling reactions. A common route includes:
- Step 1: Reacting tetrahydro-2H-pyran-4-ylmethylamine with tert-butyl chloroformate (Boc2O) in dichloromethane (DCM) under inert gas (N₂) at -78°C to form the Boc-protected intermediate .
- Step 2: Coupling the intermediate with halogenated pyrimidines or aryl halides via Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to introduce functional groups .
- Critical Conditions: Use of anhydrous solvents (THF, DCM), bases (triethylamine, NaHCO₃), and catalysts (Pd(PPh₃)₂Cl₂, CuI) to ensure high yields (60–85%) and purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Boc-protection (e.g., tert-butyl peaks at δ 1.36–1.45 ppm, pyranyl protons at δ 3.2–3.6 ppm) .
- Mass Spectrometry (ESI+): Validates molecular weight (e.g., m/z 469 [M + H]+ for intermediates) .
- HPLC: Ensures purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can coupling reactions be optimized to minimize side products?
- Catalyst Selection: Pd(PPh₃)₂Cl₂ outperforms Pd₂(dba)₃ in reducing homocoupling byproducts in cross-coupling steps .
- Solvent Choice: DMAc or THF enhances reaction efficiency compared to toluene, reducing steric hindrance .
- Temperature Control: Maintaining 80°C during coupling and -78°C during Boc protection minimizes decomposition .
Advanced: How to resolve contradictions in reported biological activities of similar carbamates?
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., bromobenzyl vs. fluorobenzyl groups) on target affinity .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to address variability in IC₅₀ values .
- Purity Validation: Side products (e.g., de-Boc derivatives) may skew results; employ HPLC and LC-MS for quality control .
Methodological: Designing in vitro cytotoxicity assays for anticancer potential
- Cell Lines: Use dose-response curves (0.1–100 µM) across diverse cancer lines (e.g., MCF-7, A549) .
- Endpoints: Measure viability via MTT or ATP luminescence assays at 48–72 hours .
- Controls: Include cisplatin (positive control) and DMSO (vehicle control) to validate assay sensitivity .
Data Analysis: Computational prediction of enzyme binding affinity
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes, kinase domains) .
- Parameters: Grid boxes centered on active sites (20 ų), Lamarckian genetic algorithm for conformational sampling .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
Handling Contradictions: Conflicting solubility data in polar solvents
- Reassessment: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) using nephelometry .
- Derivatization: Introduce sulfonate or PEG groups to enhance aqueous solubility without altering bioactivity .
Safety Protocols: Handling and storage recommendations
- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles .
- Storage: -20°C under argon in amber vials to prevent hydrolysis .
- First Aid: Immediate eye irrigation and medical consultation for inhalation exposure .
Comparative Table: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc2O, DCM, -78°C | 85 | 98 | |
| Cross-Coupling | Pd(PPh₃)₂Cl₂, DMAc, 80°C | 72 | 95 | |
| Cyclization | TBAF, THF, 65°C | 68 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
